molecular formula C6H9NO2 B15316432 1,4-Dioxepane-6-carbonitrile

1,4-Dioxepane-6-carbonitrile

Cat. No.: B15316432
M. Wt: 127.14 g/mol
InChI Key: RUYAXFPOFDWCAZ-UHFFFAOYSA-N
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Description

1,4-Dioxepane-6-carbonitrile is an organic compound with the molecular formula C6H9NO2 and a molar mass of 127.14 g/mol . It is a heterocyclic compound containing a seven-membered ring with two oxygen atoms and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxepane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-dioxepane with cyanogen bromide in the presence of a base, such as sodium hydroxide, to introduce the nitrile group. The reaction is carried out at room temperature and monitored using standard analytical techniques to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepane-6-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dioxepane-6-carbonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxepane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

1,4-Dioxepane-6-carbonitrile can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to the presence of both oxygen atoms and a nitrile group in its structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the nitrile group allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

1,4-dioxepane-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-3-6-4-8-1-2-9-5-6/h6H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYAXFPOFDWCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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